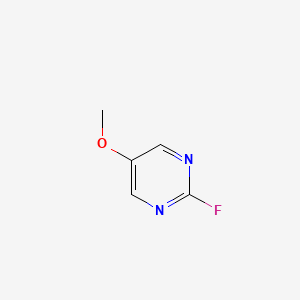

2-fluoro-5-methoxypyrimidine

説明

2-Fluoro-5-methoxypyrimidine is a chemical compound with the molecular formula C5H5FN2O . It has a molecular weight of 128.1044 .

Synthesis Analysis

While specific synthesis methods for 2-fluoro-5-methoxypyrimidine were not found, fluorinated pyrimidines have been synthesized for use in cancer treatment . For instance, 5-Fluorouracil (5-FU), a widely used fluorinated pyrimidine, is synthesized using various methods, including the incorporation of radioactive and stable isotopes to study its metabolism and biodistribution .Molecular Structure Analysis

The molecular structure of 2-fluoro-5-methoxypyrimidine can be represented by the InChI code:InChI=1S/C5H5FN2O/c1-9-5-7-2-4(6)3-8-5/h2-3H,1H3 . Chemical Reactions Analysis

While specific chemical reactions involving 2-fluoro-5-methoxypyrimidine were not found, fluorinated pyrimidines like 5-FU have been studied for their effects on nucleic acid structure and dynamics . These studies have provided insights into how fluorinated pyrimidines perturb nucleic acid structure and dynamics .Physical And Chemical Properties Analysis

2-Fluoro-5-methoxypyrimidine is a liquid at room temperature . Its exact physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.科学的研究の応用

Cancer Treatment

2-Fluoro-5-methoxypyrimidine: is a fluorinated pyrimidine that has shown potential in cancer treatment. Fluorinated pyrimidines like 5-Fluorouracil (5-FU) are used to treat over 2 million cancer patients annually . The introduction of a fluorine atom into pyrimidine rings can inhibit enzymes like thymidylate synthase, which is crucial for DNA synthesis in rapidly dividing cancer cells. This compound could be used to synthesize analogs of 5-FU or other fluoropyrimidines for targeted cancer therapies.

Personalized Medicine

In the era of personalized medicine, 2-Fluoro-5-methoxypyrimidine could be used to create more precise medications. By modifying the structure of nucleic acids, researchers can develop drugs that are more effective and have fewer side effects . This compound’s ability to be incorporated into RNA and DNA allows for the study of its effects on nucleic acid structure and dynamics, leading to personalized treatment strategies.

Antimicrobial and Antifungal Applications

Pyrimidine derivatives, including those substituted with fluorine, have been reported to exhibit antimicrobial and antifungal activities . 2-Fluoro-5-methoxypyrimidine could serve as a precursor for synthesizing compounds that target specific microbial pathways, potentially leading to new treatments for infections resistant to current medications.

Cardiovascular Therapeutics

The pyrimidine scaffold is known to be central to the development of cardiovascular agents . 2-Fluoro-5-methoxypyrimidine could be used to synthesize new compounds that act as antihypertensive agents or that have other beneficial effects on the cardiovascular system.

Neuroprotection

Compounds derived from pyrimidines have shown potential in neuroprotection, particularly for the ocular ciliary artery and retinal ganglion cells . 2-Fluoro-5-methoxypyrimidine could be instrumental in creating molecules that protect against neurodegenerative diseases or aid in the recovery from neural injuries.

Anti-Inflammatory and Analgesic Properties

Pyrimidine derivatives are also known for their anti-inflammatory and analgesic properties . 2-Fluoro-5-methoxypyrimidine may be used to develop new drugs that can alleviate pain and reduce inflammation without the side effects associated with current medications.

Antiviral Agents

The structural diversity of pyrimidine derivatives makes them suitable for antiviral drug development . 2-Fluoro-5-methoxypyrimidine could be a key intermediate in the synthesis of drugs targeting various stages of viral replication, offering a new avenue for treating viral infections.

Metabolic Disorders

Pyrimidine derivatives have been implicated in the modulation of metabolic pathways, including those involved in diabetes and obesity . 2-Fluoro-5-methoxypyrimidine could contribute to the synthesis of compounds that modulate metabolic enzymes, providing new treatments for metabolic disorders.

作用機序

Target of Action

The primary target of 2-Fluoro-5-methoxypyrimidine is thymidylate synthase (TS) . TS is an enzyme that plays a crucial role in the synthesis of DNA by catalyzing the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP). This process is essential for cell growth and proliferation.

Mode of Action

2-Fluoro-5-methoxypyrimidine interacts with its target, TS, by inhibiting its function . The compound is metabolized into 5-fluoro-2′-deoxyuridine-5′-O-monophosphate (FdUMP), which forms a stable complex with TS, thereby inhibiting the enzyme’s activity . This inhibition disrupts DNA synthesis and leads to cell death, particularly in rapidly dividing cells such as cancer cells.

Biochemical Pathways

The inhibition of TS by 2-Fluoro-5-methoxypyrimidine affects the de novo synthesis pathway of thymidine triphosphate (dTTP), a critical component of DNA . The reduction in dTTP disrupts DNA replication and repair, leading to DNA damage and cell death. Furthermore, the compound’s action also impacts RNA modifying enzymes, including tRNA methyltransferase 2 homolog A (TRMT2A) and pseudouridylate synthase .

Result of Action

The result of 2-Fluoro-5-methoxypyrimidine’s action is the disruption of DNA synthesis and repair, leading to DNA damage and cell death . This makes the compound potentially useful in the treatment of diseases characterized by rapid cell division, such as cancer.

Safety and Hazards

将来の方向性

Fluorinated pyrimidines are being studied for their potential use in cancer treatment . Developments in fluorine chemistry are expanding the range of compounds that can be prepared with fluorine substitution . Future research may focus on the more precise use of fluorinated pyrimidines for cancer treatment in the era of personalized medicine .

特性

IUPAC Name |

2-fluoro-5-methoxypyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5FN2O/c1-9-4-2-7-5(6)8-3-4/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUUQHVUQKBFFMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=C(N=C1)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201308885 | |

| Record name | 2-Fluoro-5-methoxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201308885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-5-methoxypyrimidine | |

CAS RN |

62802-39-5 | |

| Record name | 2-Fluoro-5-methoxypyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62802-39-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-5-methoxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201308885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。